![molecular formula C19H23N3O2S B2533677 2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone CAS No. 893988-72-2](/img/structure/B2533677.png)

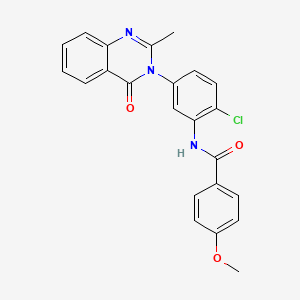

2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone” is a volatile aromatic compound . It is often found in wine that has been aged in wood barrels contributing to the wine’s flavor profile. It is also released during combustion, giving flavor to smoked meats .

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound's utility in synthesizing diverse heterocyclic derivatives is notable. For instance, it participates in reactions forming pyridazinone derivatives with potential biological activities. The synthesis often involves reactions with nitrogen-containing binucleophilic agents, leading to various derivatives characterized by X-ray crystallography, highlighting the compound's versatility in organic synthesis (Kosolapova et al., 2013). Moreover, its involvement in the synthesis of sulfonated Schiff base copper(II) complexes suggests its potential in catalyzing alcohol oxidation, offering insights into its application in catalysis and material science (Hazra et al., 2015).

Pharmacological Potential

The compound's structure is instrumental in generating pharmacologically active derivatives. Research has shown its derivatives exhibiting anti-inflammatory, analgesic, and possibly cardioprotective effects without ulcerogenic and cardiovascular side effects. This indicates the compound's significance in medicinal chemistry for developing new therapeutic agents (Sharma & Bansal, 2016).

Antimicrobial and Antioxidant Activities

Studies have synthesized derivatives based on this compound showing promising antimicrobial and antioxidant activities. These activities highlight its potential in addressing bacterial infections and oxidative stress-related conditions. Notably, specific derivatives have demonstrated significant effects on biological membranes, suggesting potential applications in drug development targeting cellular processes (Farzaliyev et al., 2020).

Material Science Applications

The compound also finds applications in material science, particularly in the synthesis of novel heterocyclic compounds with unique optical and thermal properties. These materials are of interest for various technological applications, including electronics and photonics, demonstrating the compound's versatility beyond pharmaceuticals (Shruthi et al., 2019).

Mechanism of Action

Target of action

Pyridazin-3(2H)-ones have been reported to possess a wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities . They have also been reported as antidiabetic, anticonvulsant, antiasthmatic, and antimicrobial agents .

Mode of action

It is known that the introduction of alkyl and aryl substituents on the 4-, 5-, and 6-positions may lead to products with diversified activities such as analgesic, anti-inflammatory and antipyretic, antihyper .

Biochemical pathways

The main mechanism of action of these drugs is the inhibition of cyclooxygenase enzyme (COX) which is catalyzing the conversion of arachidonic acid to the prostaglandins (PGs) mediating both inflammation response and physiologic homeostasis .

Result of action

The result of the action of pyridazin-3(2H)-ones depends on the specific compound and its targets. For example, some compounds have been reported to have vasodilating activity .

properties

IUPAC Name |

2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S/c1-14-8-10-22(11-9-14)19(23)13-25-18-7-6-17(20-21-18)15-4-3-5-16(12-15)24-2/h3-7,12,14H,8-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJCHMWBDPLHLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2533599.png)

![Dimethyl 2-({[(2-cyanoethyl)(methyl)amino]carbonothioyl}amino)terephthalate](/img/structure/B2533602.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea](/img/structure/B2533604.png)

![N-[cyano(3,5-dichlorophenyl)methyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2533607.png)

![3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid](/img/structure/B2533608.png)

![4-Isopropoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B2533614.png)